molecular formula C19H25N7O7S B13771063 1-tert-Butyl-2-(2-ethoxy-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate CAS No. 71079-87-3

1-tert-Butyl-2-(2-ethoxy-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate

Numéro de catalogue: B13771063
Numéro CAS: 71079-87-3
Poids moléculaire: 495.5 g/mol
Clé InChI: KDTRKDCBBZZICU-UHFFFAOYSA-P
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-tert-Butyl-2-(2-ethoxy-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate is a guanidine derivative with a molecular formula of C19H23N5OS and a molecular weight of 369.48 g/mol . This compound features a complex structure integrating quinoline and thiazole heterocyclic rings, which are motifs commonly associated with significant biological activity in medicinal and agrochemical research . Guanidine derivatives, in particular, have been extensively studied and developed as insecticides, indicating this compound's potential for use in biochemical and pest management research . The presence of the dinitrate group is also a key functional feature, as organic nitrates are known to act as a source of nitric oxide (NO) and can serve as potent vasodilators in pharmacological contexts . Researchers may find value in this chemical for exploring new pathways in therapeutic or agrochemical development. This product is intended for laboratory research purposes only and is not approved for use in humans or animals.

Propriétés

Numéro CAS

71079-87-3

Formule moléculaire

C19H25N7O7S

Poids moléculaire

495.5 g/mol

Nom IUPAC

tert-butyl-[[(2-ethoxyquinolin-4-yl)amino]-(1,3-thiazol-2-ylazaniumyl)methylidene]azanium;dinitrate

InChI

InChI=1S/C19H23N5OS.2NO3/c1-5-25-16-12-15(13-8-6-7-9-14(13)21-16)22-17(24-19(2,3)4)23-18-20-10-11-26-18;2*2-1(3)4/h6-12H,5H2,1-4H3,(H2,20,21,22,23,24);;/q;2*-1/p+2

Clé InChI

KDTRKDCBBZZICU-UHFFFAOYSA-P

SMILES canonique

CCOC1=NC2=CC=CC=C2C(=C1)NC(=[NH+]C(C)(C)C)[NH2+]C3=NC=CS3.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Origine du produit

United States

Activité Biologique

1-tert-Butyl-2-(2-ethoxy-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate (CAS Number: 72041-90-8) is a guanidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound exhibits a unique structure that contributes to its diverse pharmacological properties.

The molecular formula of this compound is C19H25N7O7SC_{19}H_{25}N_{7}O_{7}S, with a molecular weight of approximately 425.51 g/mol. Its structure includes a quinoline and thiazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H25N7O7S
Molecular Weight425.51 g/mol
Density1.24 g/cm³
Boiling Point482ºC at 760 mmHg
Flash Point245.3ºC

Biological Activity Overview

The biological activity of guanidine derivatives, including this compound, has been extensively studied. Key areas of activity include:

  • Antimicrobial Activity : This compound has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 4 µg/mL against various bacterial strains, including multi-drug resistant clinical isolates such as E. cloacae and A. baumannii .
  • Mechanisms of Action : The antimicrobial properties are attributed to the guanidine moiety, which interferes with bacterial cell wall synthesis and disrupts membrane integrity . Additionally, the presence of the quinoline and thiazole groups may enhance binding affinity to bacterial targets.
  • Therapeutic Applications : Beyond antimicrobial effects, guanidine derivatives have been explored for their potential in treating conditions such as diabetes, inflammation, and as inhibitors of Na+/H+ exchangers and nitric oxide synthase .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antibacterial Activity : A study evaluating a series of guanidine derivatives found that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The results indicated that the compound's structural features play a crucial role in its potency .
  • Mechanistic Insights : Another investigation utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS) to analyze the compound's interactions with bacterial membranes, revealing that it disrupts membrane integrity leading to cell lysis .

Comparaison Avec Des Composés Similaires

Structural Analog 1: 2-Tert-Butyl-1,1,3,3-Tetramethylguanidine (CAS 29166-72-1)

Key Differences :

  • Molecular Weight : The analog has a lower molecular weight (171.28 g/mol vs. estimated >400 g/mol for the target compound).
  • Basicity : The absence of electron-withdrawing groups (e.g., nitro) in the analog likely increases its basicity compared to the dinitrate salt form of the target.
  • Solubility : The target’s nitrate groups enhance polar interactions, improving aqueous solubility, whereas the analog’s lipophilic methyl groups favor organic solvents.

Physicochemical Comparison :

Property Target Compound (Est.) 2-Tert-Butyl-1,1,3,3-Tetramethylguanidine
Molecular Weight (g/mol) >400 171.28
Hydrogen Bond Acceptors ~10 3
Log Po/w (Predicted) ~2.5 (polar nitrate) ~2.0 (nonpolar methyl groups)
Solubility (Water) High Low

Structural Analog 2: 2-Thiazolyl Sulfide Derivatives

Key Differences :

  • Reactivity: Electrochemical fluorination of 2-thiazolyl sulfides yields gem-difluorothiazoline derivatives . The target’s thiazolyl group may exhibit similar reactivity, but steric hindrance from the bulky tert-butyl and quinolyl groups could reduce fluorination efficiency.

Structural Analog 3: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

Key Differences :

  • Core Structure : The analog is an azetidine carboxylate, contrasting with the target’s guanidine backbone .
  • Functional Groups : The analog’s bromoethyl group enables alkylation reactions, whereas the target’s nitrate groups may participate in redox processes.

Bioavailability Metrics :

Property Target Compound (Est.) tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Lipinski Rule Compliance Likely compliant Compliant
GI Absorption High (polar nitrate) Moderate (bromoethyl increases lipophilicity)
CYP Inhibition Risk Low Moderate (azetidine ring)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-tert-Butyl-2-(2-ethoxy-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions with tert-butyl-protected intermediates. For example, tert-butyl-containing precursors (e.g., tert-butyl carbamates or oxazolines) can be coupled with thiazole and quinoline derivatives under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like NMP (N-methylpyrrolidone) or ethanol are preferred for solubility and reactivity .
  • Catalysts : Use of coupling agents (e.g., DCC, EDC) for guanidine formation.
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and decomposition risks .
  • Yield optimization : Yields ~52% are achievable with purified intermediates and stepwise quenching .

Q. Which spectroscopic techniques are critical for structural elucidation, and how can ambiguities in data interpretation be mitigated?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify tert-butyl groups (δ ~1.2–1.4 ppm), thiazole protons (δ 7.5–8.5 ppm), and quinoline aromatic signals. Overlapping peaks may require 2D NMR (e.g., COSY, HSQC) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., via ESI+ mode) and detects nitrate counterions .
  • IR spectroscopy : Key stretches include C=N (thiazole, ~1600 cm1^{-1}) and NO3_3^- (dinitrate, ~1380 cm1^{-1}) .

Q. What safety protocols are essential given the compound’s acute toxicity profiles?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for handling .
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .
  • Storage : Store in airtight containers at –20°C, away from oxidizers .

Advanced Research Questions

Q. How can conflicting reports on the compound’s biological activity (e.g., anticancer vs. cytotoxic effects) be resolved methodologically?

  • Methodological Answer :

  • Dose-response studies : Establish IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate therapeutic vs. toxic thresholds .
  • Mechanistic assays : Use kinase inhibition assays (e.g., CDK1/GSK3β) or apoptosis markers (e.g., caspase-3) to clarify pathways .
  • Control experiments : Compare with structurally related analogs (e.g., tert-butyl-thiazole derivatives) to isolate functional group contributions .

Q. What strategies address ecological data gaps (e.g., persistence, bioaccumulation) in environmental risk assessments?

  • Methodological Answer :

  • Predictive modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate log P (lipophilicity) and BCF (bioaccumulation factor) .
  • Microcosm studies : Simulate soil/water systems to assess degradation half-life under UV light or microbial activity .
  • Toxicity extrapolation : Use data from structurally similar compounds (e.g., guanidine derivatives) as provisional benchmarks .

Q. How can the compound’s mechanism of action be investigated in cancer research despite its structural complexity?

  • Methodological Answer :

  • Target identification : Employ affinity chromatography or proteomics (e.g., SILAC) to identify binding partners .
  • Molecular docking : Model interactions with receptors (e.g., EGFR, VEGFR) using software like AutoDock Vina .
  • In vivo validation : Use xenograft models to correlate tumor suppression with pharmacokinetic parameters (e.g., Cmax_{max}, AUC) .

Q. What interdisciplinary approaches integrate this compound into heterocyclic reactivity frameworks?

  • Methodological Answer :

  • Theoretical alignment : Link to Woodward-Hoffmann rules for pericyclic reactions involving thiazole or quinoline moieties .
  • Computational studies : DFT (Density Functional Theory) calculations to map electron density in the guanidine core .
  • Cross-disciplinary validation : Collaborate with material scientists to explore catalytic applications (e.g., ligand design for transition metals) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.